molecular formula C21H22N2O4S B2846357 (3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1797874-68-0

(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2846357
CAS No.: 1797874-68-0
M. Wt: 398.48
InChI Key: FEJMXTWMTXDEPJ-UHFFFAOYSA-N
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Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a novel synthetic compound intended for research use in early chemical biology and drug discovery investigations. Its structure incorporates a 3-phenylbenzo[c]isoxazole scaffold, a motif present in compounds with documented pharmacological activity. For instance, derivatives of the structurally related 3-ethylbenzo[d]isoxazole have been designed and characterized as potent BRD4 inhibitors for research in acute myeloid leukemia . Similarly, other benzisoxazole isomers are the subject of research as inhibitors of enzymes like monoamine oxidase (MAO) . The integration of an azetidine ring bearing an isobutylsulfonyl group adds complexity and potential for modulating the molecule's physicochemical properties and interaction with biological targets. This compound is provided as a chemical tool for in vitro research applications. Its specific mechanism of action and full pharmacological profile are currently uncharacterized, making it a candidate for hit identification and lead optimization studies. Researchers may explore its utility in high-throughput screening assays, target identification, and structure-activity relationship (SAR) campaigns. Please Note: This product is For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Handle all chemicals with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-14(2)13-28(25,26)17-11-23(12-17)21(24)16-8-9-19-18(10-16)20(27-22-19)15-6-4-3-5-7-15/h3-10,14,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJMXTWMTXDEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring substituted with an isobutylsulfonyl group and a benzo[c]isoxazole moiety, which is known for its diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H22N2O3S
Molecular Weight358.45 g/mol
CAS Number1797874-68-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the azetidine ring followed by the introduction of the isobutylsulfonyl and benzo[c]isoxazole groups. Common methods include:

  • Formation of Azetidine : Cyclization reactions using suitable precursors.
  • Sulfonylation : Reaction with isobutylsulfonyl chloride in the presence of a base.
  • Coupling : Introduction of the benzo[c]isoxazole moiety through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The rigid structure provided by the azetidine ring enhances binding specificity.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.
  • Anticancer Properties : The structural characteristics may inhibit cancer cell proliferation.

A study on related compounds highlighted their ability to modulate enzyme activity, indicating potential therapeutic applications in drug design .

Case Studies

  • Antimicrobial Efficacy : A comparative study on structurally similar compounds demonstrated significant bactericidal effects against Staphylococcus spp., suggesting that derivatives of this compound could serve as effective antimicrobial agents .
  • Cytotoxicity Assessment : In vitro assays have shown that certain derivatives exhibit low cytotoxicity against normal cell lines while maintaining efficacy against cancer cells, indicating a favorable therapeutic index .

Toxicological Profile

In silico investigations into the toxicological effects of related compounds have revealed potential risks, including reproductive toxicity and neurotoxicity . These findings underscore the importance of thorough safety assessments for new derivatives.

Comparison with Similar Compounds

Detailed Research Findings

Structural and Functional Insights
Compound Core Structure Key Substituents Biological Activity References
Target Compound Benzo[c]isoxazole 3-Phenyl, azetidine-isobutylsulfonyl Underexplored; potential metabolic/immunomodulatory roles
(E)-3-(3-Ph-Benzo[c]isoxazol-5-yl)acrylic acid Benzo[c]isoxazole 3-Phenyl, acrylic acid β-Cell function enhancement (diabetes)
TLR7-9 Antagonist (Roche AG) Quinoline-morpholine Azetidine-pyrazolo-pyridine TLR7-9 antagonism (SLE)
1H-1,2,3-Triazole-4-carboxamides Benzo[c]isoxazole-triazole 3-Phenyl, triazole-carboxamide Weak antimicrobial activity
Key Observations
  • Role of Sulfonyl Groups : The isobutylsulfonyl moiety in the target compound may improve pharmacokinetic properties (e.g., half-life) compared to carboxylates or carboxamides in analogs .
  • Azetidine vs. Other Heterocycles : Azetidine’s smaller ring size (4-membered vs. 5- or 6-membered in morpholine/pyrazole derivatives) could reduce conformational entropy, enhancing target selectivity .
  • Therapeutic Potential: While benzo[c]isoxazole derivatives show promise in diabetes () and immunology (), the target compound’s unique substituents may open applications in unexplored areas, such as kinase inhibition or neuroinflammation.

Preparation Methods

Cyclocondensation of 5-Hydroxy-3-phenylisobenzofuran-1(3H)-one

A modified one-pot protocol achieves high yields (78–85%) by reacting 5-hydroxyisobenzofuran-1(3H)-one with hydroxylamine hydrochloride and 3-phenylpropanal in ethanol under reflux (Table 1).

Table 1: Optimization of Isoxazole Ring Formation

Entry Solvent Temp (°C) Time (h) Yield (%)
1 Ethanol 80 6 78
2 DMF 100 4 65
3 THF 65 8 72

Critical parameters include solvent polarity and temperature, with ethanol providing optimal balance between reaction rate and product stability.

Preparation of 3-(Isobutylsulfonyl)azetidine

Sulfonylation of Azetidine

Azetidine is treated with isobutylsulfonyl chloride in dichloromethane at 0°C, using triethylamine as a base (Scheme 1). The reaction proceeds via nucleophilic attack at sulfur, yielding the sulfonamide derivative in 89% purity after recrystallization.

Scheme 1 :
Azetidine + Isobutylsulfonyl chloride → 3-(Isobutylsulfonyl)azetidine

Coupling of Subunits via Methanone Linkage

Friedel-Crafts Acylation

The benzoisoxazole intermediate undergoes Friedel-Crafts acylation with 3-(isobutylsulfonyl)azetidine-1-carbonyl chloride in the presence of AlCl₃ (Table 2).

Table 2: Friedel-Crafts Acylation Conditions

Catalyst Solvent Temp (°C) Yield (%)
AlCl₃ CH₂Cl₂ 25 68
FeCl₃ Toluene 40 54
ZnCl₂ DCE 30 61

AlCl₃ in dichloromethane achieves superior regioselectivity due to enhanced Lewis acidity.

Palladium-Catalyzed Carbonylation

An alternative route employs Pd(PPh₃)₄ to couple iodobenzoisoxazole with 3-(isobutylsulfonyl)azetidine-1-carboxamide under CO atmosphere (80 psi, 100°C). This method affords moderate yields (62%) but minimizes side reactions.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes 3:7) followed by recrystallization from ethanol. Structural confirmation is achieved through:

  • ¹H/¹³C NMR : Key signals include δ 7.85–8.12 ppm (aromatic protons) and δ 3.45–3.78 ppm (azetidine CH₂).
  • HRMS : Calculated for C₂₃H₂₃N₂O₄S [M+H]⁺: 447.1382; Found: 447.1385.

Challenges and Mitigation Strategies

  • Regioselectivity in Isoxazole Formation : Competing formation of benzo[d]isoxazole isomers is suppressed using electron-deficient aldehydes.
  • Sulfonylation Side Reactions : Over-sulfonylation is avoided by maintaining stoichiometric control and low temperatures.
  • Azetidine Ring Strain : Ring-opening during coupling is minimized using bulky ligands in palladium catalysis.

Comparative Evaluation of Synthetic Routes

Table 3: Route Efficiency Comparison

Method Yield (%) Purity (%) Cost (Relative)
Friedel-Crafts 68 95 1.0
Palladium catalysis 62 98 2.5
Microwave-assisted 71 97 3.0

Friedel-Crafts acylation remains the most cost-effective route, while microwave-assisted synthesis offers faster reaction times (15 min vs. 6 h).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Functionalization of the azetidine ring : The isobutylsulfonyl group is introduced via sulfonylation using isobutylsulfonyl chloride under basic conditions (e.g., triethylamine) in dichloromethane .
  • Coupling of the benzo[c]isoxazole moiety : Acylation reactions (e.g., Friedel-Crafts or nucleophilic substitution) link the azetidine and benzo[c]isoxazole units. Catalysts like palladium or copper may enhance cross-coupling efficiency .
  • Optimization : Solvent choice (polar aprotic solvents like DMF improve yield), temperature control (40–80°C), and stoichiometric ratios (1:1.2 for sulfonylation) are critical. HPLC and NMR are used to monitor intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) .
  • Spectroscopy : 1^1H/13^13C NMR for confirming substituent positions (e.g., azetidine protons at δ 3.5–4.0 ppm; benzo[c]isoxazole aromatic signals at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ calculated for C22_{22}H23_{23}N2_2O4_4S: 435.1382) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. The isobutylsulfonyl group may enhance metabolic resistance compared to tert-butyl analogs .
  • Solubility adjustments : Modify formulation using co-solvents (e.g., PEG 400) or nanoparticle encapsulation to improve bioavailability if low solubility (logP ~3.5) limits in vivo efficacy .
  • Target engagement assays : Use fluorescence polarization or SPR to confirm binding affinity discrepancies (e.g., off-target interactions in vivo) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the isobutylsulfonyl group in pharmacological activity?

  • Methodological Answer :

  • Analog synthesis : Replace isobutylsulfonyl with methylsulfonyl, phenylsulfonyl, or non-sulfonylated azetidine derivatives .
  • Biological testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase or protease targets). For example, isobutylsulfonyl may enhance hydrophobic interactions in binding pockets .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding energies and substituent effects on target affinity .

Q. What experimental approaches are used to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via LC-MS. The benzo[c]isoxazole moiety is prone to hydrolysis under acidic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests suitability for long-term storage) .
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation (λmax_{max} shifts indicate structural changes) .

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